

Toxicological Profile of Branched C12 Alkanes: An In-depth Technical Guide

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Compound of Interest

Compound Name: *2,2,4,6,6-Pentamethylheptane*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for branched C12 alkanes, also known as isoalkanes. These compounds are widely used in industrial applications and consumer products, necessitating a thorough understanding of their potential human health effects. This document summarizes key toxicological endpoints, presents quantitative data in a structured format, and details the experimental methodologies based on internationally recognized guidelines.

Executive Summary

Branched C12 alkanes exhibit a low order of toxicity across a range of endpoints. They are characterized by low acute oral and dermal toxicity, are not classified as skin or eye irritants, and do not show evidence of skin sensitization. Furthermore, comprehensive genotoxicity studies indicate a lack of mutagenic or clastogenic potential. Repeated dose toxicity studies on broader hydrocarbon categories that include branched C12 alkanes have established a high No-Observed-Adverse-Effect Level (NOAEL). This guide will delve into the specific data and experimental protocols that form the basis of these conclusions.

Data Presentation

The following tables summarize the quantitative toxicological data for branched C12 alkanes and closely related hydrocarbon substances.

Table 1: Acute Toxicity Data

Endpoint	Test Guideline	Species	Route	Value	Reference
Acute Oral Toxicity	OECD 423	Rat	Oral	LD50 > 2000 mg/kg bw	[1][2]
Acute Dermal Toxicity	OECD 402	Rat	Dermal	LD50 > 2000 mg/kg bw	[2]

Table 2: Irritation and Sensitization Data

Endpoint	Test Guideline	Species	Results	Reference
Skin Irritation	OECD 404	Rabbit	Not irritating (Primary Irritation Index of 0.0)	[3][4][5]
Eye Irritation	OECD 405	Rabbit	Minimally irritating	[6]
Skin Sensitization	OECD 429 (LLNA)	Mouse	Not a sensitizer (Stimulation Index < 3)	

Table 3: Genotoxicity Data

Endpoint	Test Guideline	Test System	Results	Reference
Bacterial Reverse Mutation	OECD 471	<i>S. typhimurium</i> & <i>E. coli</i>	Negative	[7][8][9]
In Vitro Mammalian Cell Micronucleus	OECD 487	Cultured mammalian cells	Negative	[10][11][12]

Table 4: Repeated Dose Toxicity Data

Endpoint	Test Guideline	Species	Route	NOAEL	Substance Category	Reference
90-Day Repeated Dose Toxicity	OECD 408	Rat	Oral	1000 mg/kg bw/day	C9-C14 Aliphatic Hydrocarbons	[13] [14] [15]

Experimental Protocols

The toxicological evaluation of branched C12 alkanes relies on standardized experimental protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of data.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is assessed using the Acute Toxic Class Method.

- Principle: This method involves a stepwise procedure with the use of a limited number of animals. The test substance is administered orally to a group of fasted female rats at one of the defined dose levels (e.g., 2000 mg/kg). The outcome of the initial group determines the subsequent step.
- Procedure:
 - A single dose of the test substance is administered by gavage.
 - Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
 - Body weight is recorded weekly.
 - A gross necropsy is performed on all animals at the end of the observation period.
- Interpretation: The absence of mortality at a given dose level leads to the conclusion that the LD50 is greater than that dose.[\[1\]](#)[\[16\]](#)[\[17\]](#)

Skin Irritation (OECD 404)

The potential for skin irritation is evaluated in albino rabbits.

- Principle: A single dose of the test substance is applied to a small area of the skin of a rabbit, while an untreated area serves as a control. The degree of irritation is scored at specified intervals.
- Procedure:
 - The fur on the dorsal area of the trunk is clipped.
 - 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin under a gauze patch.
 - The patch is removed after a 4-hour exposure period.
 - The skin is evaluated for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
- Interpretation: The mean scores for erythema and edema are used to classify the substance's irritation potential.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[18\]](#)

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay assesses the mutagenic potential of a substance.

- Principle: The test uses several strains of amino-acid-requiring bacteria (*Salmonella typhimurium* and *Escherichia coli*) to detect point mutations, which are alterations of a single or a few base pairs in the DNA. The bacteria are exposed to the test substance and the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted.
- Procedure:
 - The test is performed with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.

- The test substance, bacteria, and S9 mix (if applicable) are combined and plated on a minimal agar medium.
- The plates are incubated for 48-72 hours.
- The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the control group.
- Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[\[7\]](#)[\[8\]](#)[\[9\]](#)

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects chromosomal damage in cultured mammalian cells.

- Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.
- Procedure:
 - Cultured mammalian cells are exposed to the test substance with and without a metabolic activation system (S9 mix).
 - The cells are treated for a short or long duration.
 - After exposure, the cells are allowed to divide.
 - The cells are then harvested, stained, and scored for the presence of micronuclei.
- Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxicity.[\[10\]](#)[\[11\]](#)[\[12\]](#)

90-Day Repeated Dose Oral Toxicity Study (OECD 408)

This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.

- Principle: The test substance is administered orally in graduated daily doses to several groups of rodents for 90 days.
- Procedure:
 - At least three dose levels and a control group are used.
 - Animals are observed daily for signs of toxicity.
 - Detailed clinical examinations, including hematology and clinical biochemistry, are performed at the end of the study.
 - A comprehensive gross necropsy and histopathological examination of organs are conducted.
- Interpretation: The study aims to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[13][14][15]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the toxicological assessment of branched C12 alkanes.



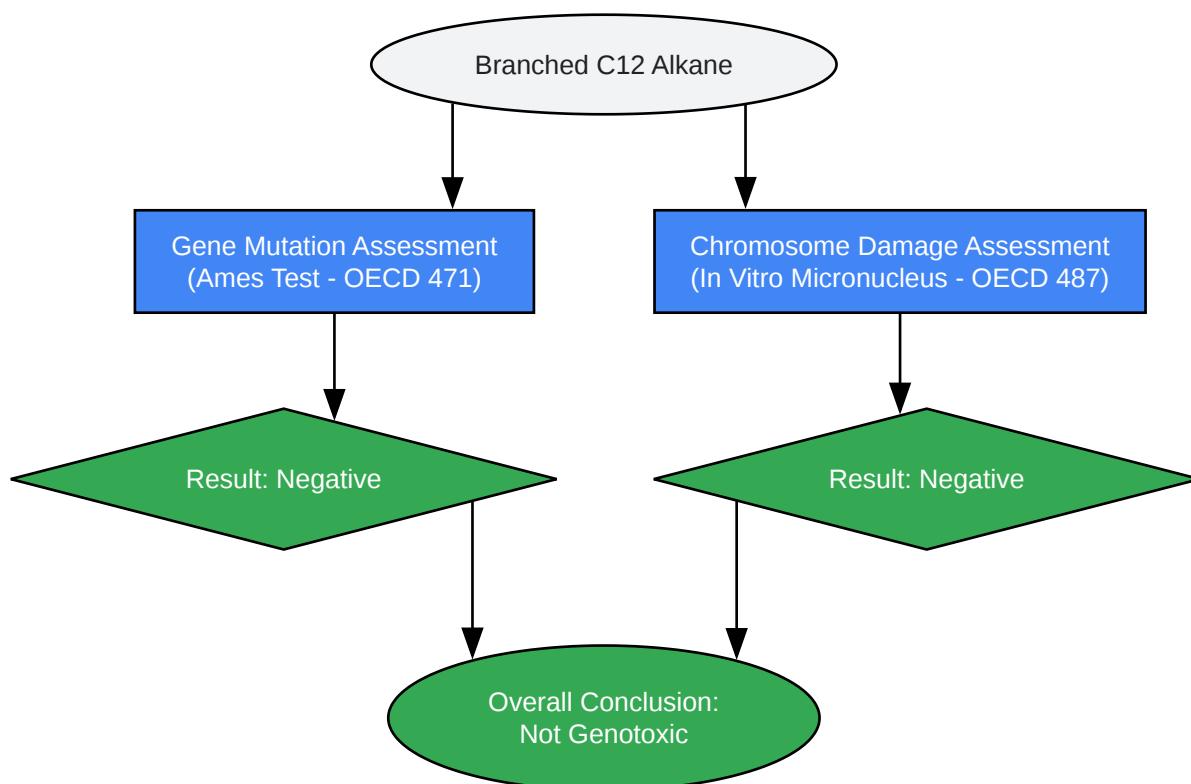
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Acute Oral Toxicity (OECD 423) Workflow



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Skin Irritation (OECD 404) Workflow



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Genotoxicity Assessment Logic

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